1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde is utilized in the synthesis of various heterocyclic compounds due to its reactivity, particularly in forming azole derivatives. For instance, derivatives of thieno[2,3-d]thiazole and 4H-pyrrolo-[2,3-d]thiazole are synthesized through reactions involving the aldehyde group of similar compounds, showcasing the compound's versatility in creating structurally diverse molecules. These processes involve steps like Cl → Li exchange, nucleophilic displacement, and reactions with ethyl 2-mercaptoacetate, leading to compounds with potential biological and chemical applications (Athmani, Farhat, & Iddon, 1992). Furthermore, the crystal structure of related compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined to understand their molecular conformation, highlighting the importance of structural analysis in designing new molecules with desired properties (Xu & Shi, 2011).
Heterocyclic Compound Synthesis
The chemical's reactivity is further exploited in the synthesis of pyrrolo[2,1-b]thiazoles, demonstrating its role in constructing complex heterocyclic systems. Such synthetic routes clarify previous literature confusion and offer new methodologies for producing derivatives with high yield, contributing to the development of pharmaceuticals and materials science (Brindley, Gillon, & Meakins, 1986). Additionally, the formation of Schiff bases from similar compounds and chitosan reveals the compound's utility in creating new materials with antimicrobial properties, indicating its relevance in biomedical applications (Hamed et al., 2020).
Molecular Interaction and Stability Studies
The compound's derivatives also serve as a basis for studying molecular interactions and stability, such as the rotational isomerism observed in pyrrolo[2,1-b]thiazole-5-carbaldehydes. These studies not only provide insights into the physical and chemical properties of these molecules but also assist in the rational design of compounds for specific functions (Mackie et al., 1973).
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Thiazole derivatives have been known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell division processes .
Result of Action
Based on its interaction with dna and topoisomerase ii, it can be inferred that the compound may induce cell death .
Properties
IUPAC Name |
1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-9-11-4-8(14-9)5-12-3-1-2-7(12)6-13/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKCEQSMBBBVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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